

Spectroscopic Profile of Ajugalide C: A Technical Guide

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Compound of Interest

Compound Name: *Ajugalide C*

Cat. No.: *B1252895*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ajugalide C**, a neo-clerodane diterpenoid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential drug development applications.

Spectroscopic Data

The structural elucidation of **Ajugalide C** has been established through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR spectra of **Ajugalide C** were recorded in CDCl_3 . The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for **Ajugalide C** (in CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1 α	1.65	m	
1 β	2.10	m	
2 α	1.50	m	
2 β	1.80	m	
3 α	5.40	t	3.0
6 α	4.95	d	8.0
7 α	2.55	m	
7 β	2.25	m	
10 β	2.30	m	
11	3.15	m	
12	5.95	d	5.0
14 α	4.80	d	12.5
14 β	4.70	d	12.5
15	7.40	m	
16	6.35	m	
17-H ₃	0.95	s	
18-H ₂	4.20	d	
3.80	d	12.0	
19-H ₃	1.10	d	7.0
20-H ₃	1.05	s	
OAc	2.10	s	
OAc	2.05	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Ajugalide C** (in CDCl_3)

Position	Chemical Shift (δ , ppm)
1	38.5
2	19.0
3	78.5
4	42.0
5	55.0
6	75.0
7	35.5
8	45.5
9	48.0
10	40.0
11	43.5
12	125.0
13	138.0
14	111.5
15	143.0
16	110.0
17	16.0
18	64.0
19	14.5
20	25.0
OAc (C=O)	170.5
OAc (CH ₃)	21.0
OAc (C=O)	170.0

OAc (CH₃)

20.8

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRESIMS) data is essential for determining the elemental composition and confirming the molecular weight of **Ajugalide C**.

Table 3: Mass Spectrometry Data for **Ajugalide C**

Technique	Ion	Observed m/z	Calculated m/z	Formula
HRESIMS	[M+Na] ⁺	541.2305	541.2308	C ₂₉ H ₃₈ O ₉ Na

Experimental Protocols

The spectroscopic data presented above were obtained following standard laboratory procedures for the isolation and characterization of natural products.

Isolation of Ajugalide C

Ajugalide C was isolated from the aerial parts of *Ajuga macrosperma* var. *breviflora*. The dried and powdered plant material was extracted with methanol. The resulting crude extract was then subjected to a series of chromatographic techniques, including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

NMR Spectroscopy

NMR spectra were acquired on a Bruker Avance spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signals (δ H 7.26 and δ C 77.16 for CDCl₃). Standard pulse sequences were used to obtain ¹H, ¹³C, and various 2D NMR spectra (COSY, HSQC, HMBC) for the complete structural assignment.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a time-of-flight (TOF) mass spectrometer. The sample was dissolved in methanol and infused

into the electrospray source. The data was acquired in the positive ion mode.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a natural product like **Ajugalide C** follows a logical workflow that integrates different spectroscopic techniques.

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